Monomeric AChE Inhibitory Potency
The core 5-amino-5,6,7,8-tetrahydroquinolinone pharmacophore exhibits an IC50 of 80 nM against rat acetylcholinesterase, as reported for a representative analogue in the Fink et al. series [1]. While this potency is approximately 2- to 3-fold weaker than natural (-)-huperzine A (IC50 ≈ 30–50 nM in comparable assays [2]), the monomer serves as the essential warhead that, upon dimerization, yields >170-fold enhancement in affinity [2].
| Evidence Dimension | AChE inhibition IC50 |
|---|---|
| Target Compound Data | 80 nM (5-amino-5,6,7,8-tetrahydroquinolinone analogue; rat AChE) [1] |
| Comparator Or Baseline | (-)-Huperzine A: ≈30–50 nM (rat AChE) [2]; Donepezil: 6–20 nM (human AChE) [class-level]; Tacrine: 100–200 nM (rat AChE) [class-level] |
| Quantified Difference | Target monomer is 1.6–2.7-fold less potent than huperzine A as monomer; dimerization reduces Ki to 4.5 nM (>170-fold gain) [2] |
| Conditions | Rat acetylcholinesterase; Ellman colorimetric method [1]; Torpedo californica AChE X-ray crystallography for dimer complex [2] |
Why This Matters
The 80 nM IC50 confirms the monomer retains intrinsic AChE recognition, validating it as the optimal precursor for synthesizing bivalent inhibitors that achieve picomolar-to-low-nanomolar affinity – a gain unattainable with random quinolinone analogues.
- [1] BindingDB entry 50036362. IC50 80 nM for a 5-amino-5,6,7,8-tetrahydroquinolinone analogue. Fink DM et al. J Med Chem. 1995;38:3645. PMID: 7658452. View Source
- [2] Wong DM, Greenblatt HM, Dvir H, Carlier PR, Han YF, Pang YP, Silman I, Sussman JL. J Am Chem Soc. 2003;125(2):363-373. PMID: 12517147. View Source
